Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Description
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS 913287-14-6) is a fluorinated and nitro-substituted indole derivative with the molecular formula C₁₁H₉FN₂O₄ and a molecular weight of 252.20 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 435.1±40.0 °C, and a flash point of 217.0±27.3 °C . The compound features a nitro group at position 7 and a fluorine atom at position 4 of the indole ring, which significantly influence its electronic and reactivity profiles.
Properties
IUPAC Name |
ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKETVXWGHXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by esterification. For instance, starting with 4-fluoroindole, nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures. The resulting nitro compound can then be esterified using ethanol and a suitable catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-amino-7-nitro-1H-indole-2-carboxylate
Substitution: Various substituted indole derivatives
Hydrolysis: 4-fluoro-7-nitro-1H-indole-2-carboxylic acid
Scientific Research Applications
Antiviral Research
One of the most notable applications of ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is in the development of antiviral agents. Research indicates that derivatives of indole compounds can inhibit the activity of integrase, a crucial enzyme in the HIV replication cycle. For instance, modifications on indole scaffolds have shown promising results in enhancing antiviral efficacy by improving binding interactions with viral DNA .
Case Study:
A study synthesized a series of indole derivatives, including those based on this compound, which exhibited significant inhibitory activity against integrase, with some compounds demonstrating IC50 values as low as 3.11 µM .
Cancer Research
This compound has also been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study:
Research has shown that certain indole derivatives can inhibit tyrosine kinases, which are often overactive in cancer cells. By administering these compounds, researchers have observed reduced growth rates of cancer cell lines, indicating their potential as therapeutic agents .
Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor for various enzymes, including fructose-1,6-bisphosphatase (FBPase). Inhibitors of this enzyme are of interest due to their role in metabolic regulation and potential implications in diabetes treatment.
Case Study:
A series of indole derivatives were synthesized and evaluated for their inhibitory effects on FBPase. The results indicated that modifications at specific positions on the indole ring could enhance inhibitory potency, showcasing the versatility of this compound as a scaffold for enzyme inhibitors .
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Electronic and Reactivity Differences
- Nitro Group Influence: The nitro group at position 7 in Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a strong electron-withdrawing group, reducing electron density on the indole ring. This makes the compound less reactive toward electrophilic substitution compared to non-nitro analogs like Ethyl 5-fluoro-1H-indole-2-carboxylate .
- Fluorine Position : Fluorine at position 4 (para to the nitro group) exerts an inductive electron-withdrawing effect, further stabilizing the ring. In contrast, fluorine at positions 5 or 6 (e.g., CAS 348-32-3 and 348-37-8) alters regioselectivity in reactions, as seen in the synthesis of amide derivatives in .
- Methyl vs. Fluoro Substituents : Methyl groups (e.g., Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate) donate electrons, increasing lipophilicity and altering solubility compared to fluoro-substituted analogs .
Theoretical and Application Insights
- DFT Studies : The electron-withdrawing nitro and fluoro groups increase the compound’s absolute hardness (η) , as defined by Parr and Pearson, making it less reactive in soft acid-base interactions .
- Applications : The compound’s stability and electronic profile make it a candidate for pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, though its analogs with methyl or benzoyl groups show broader biological activity .
Biological Activity
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit enzymes involved in inflammatory processes. The compound's structure allows it to participate in biochemical reactions that modulate cellular functions and signaling pathways, particularly those related to inflammation and immune responses.
2. Cellular Effects
The compound exhibits a range of cellular effects, including:
- Cell Signaling Modulation : It affects key signaling pathways such as NF-κB, which is crucial for regulating immune responses and inflammation.
- Gene Expression Alteration : this compound can influence gene expression patterns that are vital for cell survival and proliferation.
- Metabolic Impact : The compound interacts with metabolic pathways, potentially altering the metabolism of other biomolecules within the cell.
The molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and preventing certain biochemical reactions from occurring. This inhibition can lead to reduced inflammation and altered metabolic processes .
- Receptor Interaction : It may interact with various cellular receptors, leading to downstream effects on cell behavior and function.
4.1 Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a variety of pathogens. Studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.0048 |
These findings suggest the compound's potential as an antimicrobial agent in clinical settings .
4.2 Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. In laboratory studies, it has been shown to reduce levels of pro-inflammatory cytokines, demonstrating its potential use in treating inflammatory diseases .
4.3 Anticancer Properties
Research has indicated that this compound may also possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by enhancing caspase activity and arresting the cell cycle at specific phases (G2/M) .
5. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that the compound effectively inhibited E. coli growth with an MIC value significantly lower than traditional antibiotics .
- Anti-inflammatory Research : Another research highlighted its ability to inhibit TNF-α production in macrophages, indicating its potential for treating chronic inflammatory conditions .
- Cancer Cell Line Analysis : In experiments involving breast cancer MDA-MB-231 cells, the compound induced morphological changes indicative of apoptosis at concentrations as low as 10 µM .
6. Conclusion
This compound is a promising compound with multifaceted biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its ability to modulate key biochemical pathways positions it as a potential candidate for further pharmacological development.
Future research should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential through clinical trials to fully realize its benefits in medical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate?
- The compound can be synthesized via Friedel-Crafts acylation or electrophilic substitution reactions. For example, ethyl indole-2-carboxylate derivatives are often prepared by introducing substituents (e.g., fluoro, nitro groups) at specific positions using nitration or halogenation protocols . Key steps include protecting the indole NH group (e.g., with a tert-butyloxycarbonyl group) to direct substitution to the 4- and 7-positions, followed by deprotection. Solvent selection (e.g., DCM or DMF) and catalyst optimization (e.g., Lewis acids like AlCl₃) are critical for yield improvement.
Q. How can the purity of this compound be validated?
- Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods:
- HPLC : C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization).
- Melting Point : Compare observed mp (e.g., 232–234°C for analogous indole carboxylates) with literature values .
- NMR : Confirm substituent positions via -NMR (e.g., nitro group deshielding effects at C7) and -NMR (carboxylate carbonyl at ~165 ppm) .
Q. What safety precautions are essential when handling this compound?
- While specific GHS data are unavailable for this derivative, similar nitroindoles may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Refer to SDS guidelines for ethyl indole carboxylates, which emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and 7-nitro substituents influence reactivity in cross-coupling reactions?
- The electron-withdrawing nitro group at C7 decreases electron density at adjacent positions, potentially hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (NAS) at C5 or C5. The 4-fluoro group may direct further substitutions via meta/para-directing effects. Computational studies (e.g., DFT using B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SCXRD) is ideal. For example, methyl indole-2-carboxylate analogs crystallize in monoclinic systems (space group P2₁/c) with Z = 4, as shown in Acta Crystallographica studies. Key parameters:
- Unit Cell Dimensions : a = 7.8 Å, b = 12.3 Å, c = 9.5 Å, β = 105.2° (analogous structures) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can assess binding affinity to enzymes like cyclooxygenase-2 (COX-2). Parameterize the nitro group’s partial charges using RESP fitting at the HF/6-31G* level . Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀).
Methodological Notes
- Contradictions in Data : Some studies report conflicting reactivity trends for nitroindoles (e.g., nitro groups as both activating and deactivating in NAS). Resolve discrepancies by comparing solvent polarity (DMSO vs. THF) and substituent positions .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS-ESI) for exact mass validation (calculated for C₁₁H₉FN₂O₄: [M+H]⁺ = 253.0521).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
